molecular formula C17H15F4N3O2 B2880392 6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380181-32-6

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2880392
CAS RN: 2380181-32-6
M. Wt: 369.32
InChI Key: XSKYHNBKJFHIQG-UHFFFAOYSA-N
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Description

The compound “6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one” is a pharmacologically active molecule . It is synthesized through a series of chemical reactions involving cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Synthesis Analysis

The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates. This is followed by condensation with hydrazine . This process provides a concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a pyridazinone ring, a fluorophenyl group, and a trifluorobutanoyl group .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound include cycloaddition and condensation . The cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates is a key step in the synthesis . This is followed by condensation with hydrazine .

properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-3-1-2-11(8-12)14-4-5-16(26)24(22-14)13-9-23(10-13)15(25)6-7-17(19,20)21/h1-5,8,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKYHNBKJFHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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